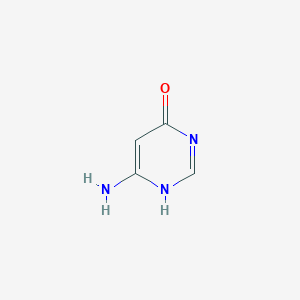

4-Amino-6-hydroxypyrimidine

説明

Historical Context and Research Significance of Pyrimidine (B1678525) Derivatives

The pyrimidine ring system is a fundamental heterocyclic scaffold that holds a place of distinction in the history of organic and medicinal chemistry. researchgate.net The systematic study of pyrimidines dates back to 1884, initiated by Pinner's work on synthesizing derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org However, pyrimidine derivatives like alloxan (B1665706) were known even in the early 19th century. wikipedia.org A significant milestone was Grimaux's laboratory synthesis of barbituric acid in 1879 from urea (B33335) and malonic acid. wikipedia.org

The significance of pyrimidine derivatives stems from their widespread occurrence in nature and their crucial role in biological systems. wikipedia.orgsemanticscholar.org Three of the five primary nucleobases in nucleic acids—cytosine (C), thymine (B56734) (T), and uracil (B121893) (U)—are pyrimidine derivatives, making them essential building blocks of DNA and RNA. wikipedia.orgnih.gov This biological ubiquity has inspired extensive research, as these structures are integral to genetic information transfer and, by extension, to the very origins of life as conceptualized in the RNA world hypothesis. wikipedia.orgsemanticscholar.org Beyond their role in genetics, the pyrimidine ring is a core component of essential biomolecules such as thiamine (B1217682) (vitamin B1) and folic acid. researchgate.netresearchgate.net

The structural versatility of the pyrimidine skeleton allows for extensive modification at its various positions, which has made it a privileged scaffold in synthetic chemistry. mdpi.com This adaptability has been exploited to develop a vast array of synthetic compounds with diverse applications, ranging from pharmaceuticals to agrochemicals. mdpi.com The continuous exploration of pyrimidine chemistry provides a foundation for creating novel molecules to address contemporary challenges in medicine and industry.

Interdisciplinary Relevance of 4-Amino-6-hydroxypyrimidine in Contemporary Science

This compound, also known as 6-aminopyrimidin-4-ol, is a specific derivative that exemplifies the interdisciplinary importance of the pyrimidine class. nih.govchemimpex.com Its structure, featuring both an amino and a hydroxyl group, allows for diverse chemical transformations, making it a valuable building block in several scientific domains. chemimpex.com

In medicinal and pharmaceutical chemistry , this compound serves as a key intermediate in the synthesis of various biologically active molecules. chemimpex.comcymitquimica.com It is a precursor for creating nucleoside analogs and other compounds investigated for antiviral and anticancer properties. chemimpex.com Its utility extends to the development of selective antagonists for receptors, such as the A3 adenosine (B11128) receptor, which are targets for therapeutic intervention. researchgate.net The compound is also a useful starting material for producing other substituted pyrimidines, which are explored for a wide range of pharmacological activities, including anti-inflammatory and antimicrobial applications. growingscience.comnih.gov

In agricultural science , the compound and its derivatives are utilized in the formulation of herbicides and fungicides. chemimpex.com By targeting specific metabolic pathways in plants and fungi, these chemicals contribute to crop protection and improved agricultural yields. chemimpex.com

In biochemical research , this compound is used as a tool to study enzyme activities and metabolic pathways, offering insights into cellular processes that could lead to new therapeutic targets. chemimpex.com Furthermore, its unique chemical properties have led to its exploration in materials science for the development of novel polymers and coatings where it can enhance material performance. chemimpex.com

Foundational Research Areas Pertaining to the Chemical Compound

Research on this compound is centered on several foundational areas, primarily its synthesis, chemical properties, and its role as a synthetic intermediate.

Synthesis: The synthesis of this compound has been approached through various methods. One common strategy involves the cyclization of smaller, functionalized molecules. For instance, processes have been developed that involve the condensation of malonamamidine with ethyl formate. google.com Other routes start from different precursors, such as the reaction of β-amino-β-alkoxyacrylic acid esters with ammonia. google.com Researchers have continually sought to improve these synthetic processes to achieve better yields and more economical, one-step procedures, avoiding the isolation of intermediates. google.com A related compound, 4-amino-6-hydroxy-2-mercaptopyrimidine, can be synthesized from ethyl cyanoacetate (B8463686) and thiourea (B124793), and can serve as a precursor itself. prepchem.comprepchem.com

Chemical Properties and Tautomerism: The chemical properties of this compound are largely defined by its functional groups and the aromatic pyrimidine ring. A significant area of study is its tautomerism. nih.goviucr.org Like other hydroxypyrimidines, it can exist in different tautomeric forms, primarily the keto (pyrimidinone) and enol (hydroxypyrimidine) forms. nih.goviucr.org The equilibrium between these forms can be influenced by factors such as the solvent and the presence of other substituents on the pyrimidine ring. researchgate.net Spectroscopic methods, including NMR and infrared spectroscopy, are crucial tools for studying these tautomeric equilibria. researchgate.netripublication.com The predominant form in the solid state is often the keto tautomer. nih.gov

Synthetic Intermediate: A major focus of research is the use of this compound as a versatile building block. google.com It is a valuable starting material for synthesizing more complex molecules. For example, it is used as an intermediate in the synthesis of hypoxanthine (B114508), a compound used in the production of flavorings and as a raw material for other medicaments. google.com The amino and hydroxyl groups provide reactive sites for further chemical modifications, allowing for the construction of a wide array of substituted pyrimidines for evaluation in drug discovery and other applications. researchgate.netnih.gov

Data and Research Findings

Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 1193-22-2 | chemimpex.comchemsrc.com |

| Molecular Formula | C₄H₅N₃O | nih.govchemsrc.com |

| Molecular Weight | 111.10 g/mol | nih.govchemsrc.com |

| Melting Point | 262-264 °C | chemsrc.comjk-sci.comfishersci.com |

| Density | 1.5 ± 0.1 g/cm³ | chemsrc.com |

| Boiling Point | 351.9 ± 22.0 °C at 760 mmHg | chemsrc.com |

| Appearance | White to off-white solid | cymitquimica.com |

| Solubility | Soluble in polar solvents like water and alcohols | cymitquimica.com |

| LogP | -0.90 | chemsrc.com |

Summary of Key Research Applications

This table outlines the primary areas where this compound is utilized in scientific research.

| Research Area | Application | Description | Source(s) |

| Pharmaceutical Development | Synthetic Intermediate | Serves as a key building block for synthesizing antiviral and anticancer agents, as well as A₃ adenosine receptor antagonists. | chemimpex.comresearchgate.net |

| Agricultural Chemistry | Active Ingredient Formulation | Used in the formulation of herbicides and pesticides to protect crops by targeting specific metabolic pathways. | chemimpex.com |

| Biochemical Research | Research Tool | Employed to investigate enzyme activity and cellular metabolic pathways, aiding in the identification of potential therapeutic targets. | chemimpex.com |

| Materials Science | Monomer/Precursor | Explored in the development of new polymers and performance coatings due to its unique chemical properties. | chemimpex.com |

| Organic Synthesis | Precursor for Heterocycles | Used as a starting material for the synthesis of other complex heterocyclic compounds, such as hypoxanthine. | google.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMLLTVIMFEQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152404 | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-22-2 | |

| Record name | 6-Amino-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Classical and Evolving Synthetic Pathways for 4-Amino-6-hydroxypyrimidine

Traditional methods for constructing the this compound core have been refined over time, leading to more direct and higher-yield processes.

The fundamental approach to building the pyrimidine (B1678525) ring involves the condensation of a three-carbon component with a compound containing a urea (B33335) or guanidine (B92328) fragment. A classical, though often low-yielding, method involves the condensation of malonamamidine (also known as 2-amidino acetamide) with ethyl formate. google.com Another established route is the reaction between ethyl cyanoacetate (B8463686) and guanidine nitrate, which first forms the 2,4-diamino-6-hydroxy pyrimidine intermediate. tsijournals.com Similarly, the condensation of ethyl cyanoacetate with thiourea (B124793) can be used to produce related mercaptopyrimidine structures. prepchem.com These reactions represent foundational strategies for creating the core pyrimidine heterocycle.

An alternative strategy involves starting with a pre-formed pyrimidine ring and introducing the amino and hydroxyl groups through substitution reactions. A common precursor for this route is 4,6-dichloropyrimidine. The synthesis can proceed via a sequential nucleophilic substitution, where one chloro group is first replaced by an amino group (amination), followed by the hydrolysis of the second chloro group to a hydroxyl function. This approach requires careful control of reaction conditions to ensure selectivity. For instance, in the synthesis of related 4-amino-6-alkoxyl pyrimidines from 4,6-dichloropyrimidine, controlling the temperature (e.g., 55–60 °C) and the molar ratio of reactants is crucial to prevent the substitution of both chlorine atoms by the amine. google.com An older method involved the removal of a mercapto group from 2-mercapto-4-amino-6-hydroxypyrimidine to yield the target compound. google.com

To improve efficiency and yield, one-step processes have been developed. A significant advancement is the direct synthesis of this compound from β-amino-β-alkoxyacrylic acid esters. google.com In this process, the ester is reacted with ammonia, which forms malonamamidine in situ. This intermediate then condenses with formamide (B127407) in the presence of an alkali metal lower alkoxide, such as sodium methoxide, which acts as a condensing catalyst. google.com This method avoids the isolation of intermediates, making it more economical and effective. google.com

Optimization of reaction conditions is critical for maximizing yield. For the one-step process, refluxing the reaction mixture for a period of 1 to 24 hours is typical. google.com In related syntheses starting from 4,6-dichloropyrimidine, key parameters are carefully controlled to minimize the formation of impurities. google.com

Table 1: Optimization of Reaction Parameters for Pyrimidine Synthesis

| Parameter | Condition/Ratio | Rationale/Outcome | Reference |

|---|---|---|---|

| Reactant Molar Ratio (4,6-dichloropyrimidine : ammonia) | 1 : 4 to 1 : 4.5 | Prevents di-substitution and waste of raw materials. | google.com |

| Reaction Temperature (Ammonolysis) | 55–60 °C | Reduces the formation of di-aminated byproducts that can occur at higher temperatures (e.g., ≥90 °C). | google.com |

| Reaction Time (Condensation) | 1 to 24 hours | Ensures the completion of the condensation reaction in the one-step synthesis from β-amino-β-alkoxyacrylic acid esters. | google.com |

| Catalyst (Condensation) | Alkali metal lower alkoxide (e.g., sodium methoxide) | Effectively catalyzes the condensation of the in-situ-formed malonamamidine with formamide. | google.com |

Amination and Hydrolysis Routes

Green Chemistry Principles in the Synthesis of this compound Derivatives

Modern synthetic chemistry emphasizes the use of environmentally friendly methods. The synthesis of this compound derivatives has benefited significantly from the application of green chemistry principles, focusing on catalyst-free reactions, benign solvents, and energy-efficient protocols.

Significant progress has been made in developing catalyst-free, multicomponent reactions for pyrimidine derivatives. One such method allows for the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives without a catalyst. nih.govnih.gov This reaction proceeds efficiently in an aqueous ethanol (B145695) medium (1:1), which is considered an environmentally benign solvent system. nih.govnih.gov The key advantages of this methodology include its adherence to green principles, faster reaction times, high product yields, and simplified product purification that avoids column chromatography. nih.govnih.gov Similarly, other one-pot syntheses of pyrimidine derivatives have successfully used water as a safe, cheap, and eco-friendly solvent. derpharmachemica.com

Table 2: Effect of Solvent on Catalyst-Free Synthesis of a Pyrimidine Derivative

| Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|

| Aqueous Ethanol (1:1 v/v) at 80 °C | 30 min | 92% | nih.gov |

| Ethanol at Room Temperature | - | Only intermediate observed | nih.gov |

Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times and improve yields. The synthesis of 4-amino-6-(substituted aryl)-2-hydroxy-pyrimidine-5-carbonitrile derivatives has been achieved via a three-component reaction of an aromatic aldehyde, malononitrile, and urea under microwave irradiation. researchgate.net This one-pot method is noted for being a clean, efficient, and promising green synthetic route, producing high yields (80-85%) in very short reaction times compared to conventional heating methods. researchgate.net For example, the synthesis of certain pyrimidine-5-carbonitrile derivatives that requires 4–8 hours of refluxing with conventional heating can be completed in just 5–10 minutes under microwave irradiation, with an increase in yield from 55% to 85%. ekb.eg Reaction optimization involves adjusting the microwave power, temperature, and solvent to achieve the best results. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Derivative Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile derivatives | Conventional (Reflux) | 4–8 hours | 55% | ekb.eg |

| Microwave (210W) | 5–10 minutes | 85% | ekb.eg | |

| 2-Amino-4,6-diphenylpyrimidine-5-carbonitrile | Conventional | Not specified | Lower | ekb.eg |

| Microwave | 30-60 minutes | 34-86% | ekb.eg |

Catalyst-Free Approaches and Environmentally Benign Solvents

Derivatization Strategies and Scaffold Modification of this compound

The this compound scaffold is a versatile platform in medicinal chemistry, amenable to a wide range of derivatization strategies. Its tautomeric nature and multiple reactive sites—the amino group, the hydroxyl group (which can exist in a lactam form), and the pyrimidine ring itself—allow for extensive structural modifications. These transformations are crucial for developing novel analogues, multifunctional derivatives, and compounds with fine-tuned biological activities.

Alkylation and substitution are fundamental reactions for modifying the this compound core to generate diverse chemical libraries. The regioselectivity of these reactions is often influenced by the reaction conditions and the specific tautomeric form of the pyrimidine ring. researchgate.net

Research has demonstrated that the alkylation of 2-substituted 4-amino-6-hydroxypyrimidines can yield a mixture of O⁶- and N¹-regioisomers. nih.gov For instance, direct alkylation of 2-amino-4,6-dihydroxypyrimidine (B16511) with 2-(diisopropoxyphosphorylmethoxy)ethylchloride resulted in a mix of disubstituted products. nih.gov One of these, 2-amino-4,6-bis[2-(phosphonomethoxy)ethoxy]pyrimidine, was identified as having antiretroviral activity. nih.gov This highlights the importance of O-alkylation at the 6-position for creating acyclic nucleoside phosphonates (ANPs), a class of compounds known for their antiviral properties. nih.govnih.gov

The substitution of other groups on the pyrimidine ring is also a key strategy. The synthesis of 4-amino-6-alkoxypyrimidine compounds can be achieved by reacting 4-amino-6-chloropyrimidine (B18116) derivatives with an alcohol in the presence of an alkaline catalyst. google.com This nucleophilic substitution reaction provides a direct route to alkoxy analogues. Furthermore, in derivatives like 4-amino-6-hydroxy-2-mercaptopyrimidine, the sulfur atom at the 2-position is a prime site for alkylation. researchgate.net Reaction with agents like benzyl (B1604629) bromide in a basic medium selectively yields S-alkylated products, which can serve as intermediates for further functionalization. researchgate.net

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dihydroxypyrimidine | 2-(diisopropoxyphosphorylmethoxy)ethylchloride | O-Alkylation | Acyclic Nucleoside Phosphonate (B1237965) | nih.gov |

| 4-Amino-6-chloropyrimidine | Alcohol (R-OH), Alkaline Catalyst | Nucleophilic Substitution | 4-Amino-6-alkoxypyrimidine | google.com |

| 4-Amino-6-hydroxy-2-mercaptopyrimidine | Benzyl bromide, NaOH | S-Alkylation | 2-Benzylthio-4-amino-6-hydroxypyrimidine | researchgate.net |

| 2,4-Diamino-6-hydroxypyrimidine (B22253) | Phosphonate-bearing building block | O⁶- and N¹-Alkylation | Mixture of O- and N-alkylated isomers | nih.gov |

The this compound scaffold is an excellent starting point for constructing more complex, fused heterocyclic systems. These multifunctional derivatives often exhibit enhanced pharmacological properties due to their rigid structures and ability to engage with multiple biological targets. Prominent examples include the synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines.

Pyrido[2,3-d]pyrimidines can be synthesized through condensation reactions. One method involves the reaction of 4-amino-6-hydroxy-2-mercaptopyrimidine with α,β-unsaturated ketones (chalcones) in glacial acetic acid. mdpi.com This leads to the formation of 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. mdpi.com Another efficient, one-pot, three-component reaction involves condensing aromatic aldehydes, malononitrile, and 2,4-diamino-6-hydroxypyrimidine to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives. scispace.com This approach is notable for its high yields and the use of recyclable nanocatalysts under solvent-free conditions. scispace.com

The synthesis of pyrimido[4,5-d]pyrimidines, another important class of fused heterocycles, has also been developed from aminopyrimidine precursors. A green, solvent-free, three-component condensation of 6-[(dimethylamino)methylene amino]uracil (a derivative of the pyrimidine family), an aldehyde, and ammonium (B1175870) acetate (B1210297) affords dihydropyrimido[4,5-d]pyrimidines. semanticscholar.org More targeted syntheses have been developed, such as a two-step procedure to create novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, which have shown potential as neuroprotective and antioxidant agents. mdpi.com

| Target Scaffold | Precursor(s) | Key Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | 4-Amino-6-hydroxy-2-mercaptopyrimidine, Chalcones | Condensation | Synthesis of potential antioxidant and anticancer agents. mdpi.com | mdpi.com |

| Pyrido[2,3-d]pyrimidines | Aromatic aldehydes, Malononitrile, 2,4-Diamino-6-hydroxypyrimidine | One-pot, three-component condensation | Efficient synthesis using a reusable nanocatalyst. scispace.com | scispace.com |

| Pyrimido[4,5-d]pyrimidines | 6-[(dimethylamino)methylene amino]uracil, Aldehyde, Ammonium acetate | Three-component condensation | A green, solvent-free synthetic approach. semanticscholar.org | semanticscholar.org |

| Pyrimido[4,5-d]pyrimidines | Aminopyrimidine precursors | Two-step synthesis | Creation of derivatives with neuroprotective properties. mdpi.com | mdpi.com |

Fine-tuning the structure of this compound derivatives is essential for optimizing their interaction with biological targets and enhancing their therapeutic potential. Structure-activity relationship (SAR) studies guide this process by correlating specific structural modifications with changes in biological activity.

A notable example is the development of A₃ adenosine (B11128) receptor (A₃AR) antagonists from 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov By systematically modifying substituents at the amino, hydroxyl (via N-alkylation of the tautomeric form), and mercapto groups, researchers identified potent and selective ligands. For instance, compound 5m (R = n-C₃H₇, R' = 4-ClC₆H₄CH₂, R'' = CH₃) emerged as a highly potent A₃AR antagonist with a Kᵢ of 3.5 nM, demonstrating high selectivity over other adenosine receptor subtypes. nih.gov This success was attributed to tailoring the substituents to fit the hydrophobic nature of the A₃AR binding site. nih.gov

Bioisosteric replacement is another sophisticated strategy for structural elaboration. This involves substituting one functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. u-tokyo.ac.jp For example, in the design of D-amino acid oxidase (DAAO) inhibitors, a uracil (B121893) derivative was prepared by alkylating 5-hydroxypyrimidine-2,4(1H,3H)-dione, where the pyrimidine scaffold acts as a core for positioning key interacting moieties. acs.org Similarly, the development of BACE1 inhibitors for Alzheimer's disease has utilized 4-aminopyrimidine (B60600) scaffolds. nih.gov Optimization of a lead compound through structural modification led to a 26-fold increase in potency, highlighting how targeted derivatization can significantly enhance biological profiles. nih.gov The conformation of the final molecule is also critical; studies on a pyrimido[4,5-d]pyrimidine (B13093195) derivative with antidepressant activity suggested its spatial structure was key to its ability to bind to presynaptic alpha-receptor sites. nih.gov

| Scaffold/Derivative | Structural Modification | Biological Target/Activity | Outcome | Reference |

|---|---|---|---|---|

| 4-Amino-6-hydroxy-2-mercaptopyrimidine | Systematic variation of alkyl and arylmethyl groups | A₃ Adenosine Receptor (A₃AR) Antagonist | Identified a derivative with nanomolar potency (Kᵢ = 3.5 nM) and high selectivity. nih.gov | nih.gov |

| 4-Aminopyrimidine | Optimization of substituents | BACE1 Inhibitor | Achieved a 26-fold improvement in inhibitory potency (IC₅₀ = 1.4 μM). nih.gov | nih.gov |

| Pyrimido[4,5-d]pyrimidine | Introduction of specific substituents | Antidepressant Activity | The molecule's spatial conformation was found to be crucial for its activity at alpha-receptors. nih.gov | nih.gov |

| 2-Amino-4,6-dihydroxypyrimidine | O-alkylation with phosphonate-bearing side chains | Antiviral Activity (Retroviruses) | The 4,6-bis[2-(phosphonomethoxy)ethoxy] derivative showed significant antiretroviral activity. nih.gov | nih.gov |

Sophisticated Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Molecular Conformation Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for analyzing the molecular conformation of 4-amino-6-hydroxypyrimidine and its derivatives.

Studies on related di-substituted pyrimidines have shown that the absorption bands in the 3-micron region are primarily influenced by the type of substituents. For 4,6-diaminopyrimidines, where the substituent at the 2-position does not participate in prototropic change (like H, alkyl, or methylthio), one amino group retains its true amino character. rsc.org This is supported by the presence of two N-H frequencies around 3250 and 3450 cm⁻¹. rsc.org

In the case of 2-amino-4-hydroxy-6-methylpyrimidine, a structurally similar compound, FT-IR spectra have been instrumental in confirming its tautomeric equilibrium between the 4-hydroxypyrimidine (B43898) and 4-pyrimidinone forms. The spectra exhibit characteristic O-H stretching at 3332 cm⁻¹ and N-H bending at 3463 cm⁻¹. For 4-amino-2,6-dihydroxy pyrimidine (B1678525), infrared spectroscopy has been used to study its tautomeric behavior, with a focus on vibrations associated with the NH2 and OH groups. ripublication.com The presence of both C=O stretching and a weak OH stretching mode suggests an incomplete migration of a hydrogen atom from the hydroxyl group to a ring nitrogen, indicating a tautomeric equilibrium. ripublication.com

A detailed vibrational analysis of (E)-N-carbamimidoyl-4-((3,4-dimethoxybenzylidene) amino) benzenesulfonamide, a more complex molecule, utilized FT-IR and FT-Raman spectra in conjunction with theoretical calculations. scispace.com Strong, intense absorption bands at 3408 and 3273 cm⁻¹ were assigned to OH and NH groups involved in intermolecular interactions. scispace.com Such detailed assignments are often supported by computational methods like Vibrational Energy Distribution Analysis (VEDA). scispace.com

Investigations into amino-hydroxy pyrimidines, such as 2,5-diamino-4,6-dihydroxy pyrimidine, have employed both FT-IR and laser Raman spectroscopy to assign vibrational frequencies to different modes of vibration, assuming a specific point group symmetry (e.g., C2v). zenodo.org

Table 1: Selected FT-IR Data for this compound and Related Compounds

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 4,6-Diaminopyrimidines | N-H | ~3250, ~3450 | rsc.org |

| 2-Amino-4-hydroxy-6-methylpyrimidine | O-H stretch | 3332 | |

| 2-Amino-4-hydroxy-6-methylpyrimidine | N-H bend | 3463 | |

| (E)-N-carbamimidoyl-4-((3,4-dimethoxybenzylidene) amino) benzenesulfonamide | O-H / N-H | 3408, 3273 | scispace.com |

| 4-amino-6-(4-(dimethylamino)phenyl)-2-hydroxypyrimidine-5-carbonitrile | NH₂, CN | 3434, 3225, 2215 | derpharmachemica.com |

| 4-amino-6-(4-hydroxyphenyl)-2-mercaptopyrimidine-5-carbonitrile | NH₂, OH, CN | 3499, 3323, 3219, 2220 | derpharmachemica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for the complete structural elucidation of this compound and its derivatives.

For the related compound 4-amino-6-hydroxy-2-mercaptopyrimidine (AHMP), ¹H NMR spectroscopy in DMSO-d₆ showed signals at 11.4 ppm (singlet, 1H, O-H), 4.6 ppm (singlet, 2H, NH₂), and 6.3 ppm (singlet, 1H, ring-H). researchgate.net These assignments are crucial for understanding the ligand's structure in solution and how it coordinates with metal ions. researchgate.net

In studies of novel ethyl-glycinate amide derivatives of 2,4-diamino-6-hydroxypyrimidine (B22253), ¹H and ¹³C NMR analyses were vital for confirming the synthesized structures. granthaalayahpublication.org For one such derivative, the ¹H NMR spectrum in DMSO-d₆ revealed signals corresponding to an OH proton (11.62 ppm), amide protons (11.14 and 10.30 ppm), primary amine protons (8.70 ppm), aromatic protons (7.37 ppm), and methylene (B1212753) protons (3.80 ppm). granthaalayahpublication.org The ¹³C NMR spectrum further supported the structure with signals for carbonyl carbons (168.5 ppm), aromatic carbons (167.5, 151.3, 138.8, 101.3 ppm), and methylene carbons (43.2 ppm). granthaalayahpublication.org

Furthermore, ¹³C NMR spectroscopy has been a key technique in studying the tautomerism of 4-hydroxypyrimidines. researchgate.net It allows for the determination of the tautomeric composition in solution, revealing that these compounds can exist as mixtures of two oxo forms. The proportion of these tautomers is influenced by the solvent and the nature of other substituents on the pyrimidine ring. researchgate.net Two-dimensional NMR techniques, such as heterocorrelation spectroscopy, have also been employed to study the structure of starting materials in the synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives. researchgate.net

Table 2: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|---|---|

| 4-Amino-6-hydroxy-2-mercaptopyrimidine | ¹H | DMSO-d₆ | 11.4 (s, 1H) | O-H | researchgate.net |

| 4.6 (s, 2H) | NH₂ | researchgate.net | |||

| 6.3 (s, 1H) | ring-H | researchgate.net | |||

| Ethyl-glycinate amide derivative of 2,4-diamino-6-hydroxypyrimidine | ¹H | DMSO-d₆ | 11.62 (s, 1H) | OH | granthaalayahpublication.org |

| 11.14 (s, 1H), 10.30 (s, 1H) | amide H | granthaalayahpublication.org | |||

| 8.70 (t, 4H) | NH₂ | granthaalayahpublication.org | |||

| 3.80 (s, 4H) | methylene H | granthaalayahpublication.org | |||

| ¹³C | DMSO-d₆ | 168.5 | C=O | granthaalayahpublication.org | |

| 167.5, 151.3, 138.8, 101.3 | aromatic C | granthaalayahpublication.org | |||

| 43.2 | methylene C | granthaalayahpublication.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomerism Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure and investigating the tautomeric equilibria of this compound. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, and the wavelength of maximum absorption (λ_max) provides information about the electronic transitions.

The tautomerism between the enol and keto forms of 4-amino-6-oxopyrimidine has been studied using IR spectroscopy in a low-temperature xenon matrix. researchgate.net It was found that UV irradiation (λ > 270 nm) could induce the transformation from the keto to the enol form. researchgate.net This highlights the role of UV light in influencing the tautomeric equilibrium.

In the study of N1-methyl-4-aminopyrimidinium compounds, which serve as models for thiamin diphosphate, UV-Vis spectroscopy was crucial in identifying the 1,4-imino tautomer. nih.gov This tautomer exhibits a characteristic λ_max between 300-320 nm, a range that is also observed in several enzymes, suggesting its biological relevance. nih.gov The exact position of the λ_max was found to be highly dependent on the solvent's dielectric constant. nih.gov

Furthermore, the UV spectrum of 4,6-dihydroxypyrimidine (B14393) has been compared with those of its N-, O-, and 5-alkylated derivatives, which have fixed structures corresponding to possible tautomeric forms, to better understand its electronic properties. researchgate.net The synthesis of ethyl-glycinate amide derivatives of 2,4-diamino-6-hydroxypyrimidine also utilized UV-Vis spectroscopy for characterization, with one derivative showing a λ_max of 359 nm. granthaalayahpublication.org

Mass Spectrometry (LC/MS, HRMS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LC/MS), and its high-resolution variant (HRMS), are essential for confirming the molecular identity and analyzing the fragmentation patterns of this compound and its derivatives. These techniques provide precise molecular weight information and structural details based on how the molecule breaks apart.

In the synthesis of various pyrimidine derivatives, LC/MS is routinely used to confirm the molecular weight of the target compounds. For example, in the synthesis of (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamide derivatives, the LC-MS spectra showed the expected [M+1] peaks, confirming the successful synthesis of compounds with molecular weights such as 291.09, 305.10, and 327.09. medipol.edu.tr Similarly, for a series of 4-amino-6-substituted-2-(hydroxy/mercapto)pyrimidine-5-carbonitriles, the mass spectra displayed molecular ion peaks that were identical to their calculated molecular formulas, such as m/z 242 for a derivative with the formula C₁₂H₁₀N₄O₂. derpharmachemica.com

High-resolution mass spectrometry provides even more precise mass measurements, which can help to definitively determine the elemental composition of a compound. While specific HRMS data for the parent this compound is not detailed in the provided context, the general application of MS and LC/MS across numerous studies on its derivatives underscores its importance. granthaalayahpublication.orgmedipol.edu.tr The fragmentation patterns observed in the MS/MS spectra can also be used to deduce the structure of the molecule by identifying characteristic neutral losses and fragment ions. ncsu.edu

Table 3: LC/MS Data for Derivatives of this compound

| Compound | Molecular Formula | Calculated M+ | Observed m/z [M+1] | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide | C₁₂H₁₀ClN₅O₂S | 323.75 | 324.0 (not explicitly stated, inferred) | medipol.edu.tr |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(p-tolyl)acetamide | C₁₃H₁₄N₄O₂S | 290.34 | 291.09 | medipol.edu.tr |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide | C₁₄H₁₆N₄O₂S | 304.37 | 305.10 | medipol.edu.tr |

| 4-amino-6-(4-methoxyphenyl)-2-hydroxypyrimidine-5-carbonitrile | C₁₂H₁₀N₄O₂ | 242.23 | 242 | derpharmachemica.com |

| 4-amino-6-(4-chlorophenyl)-2-hydroxypyrimidine-5-carbonitrile | C₁₁H₇ClN₄O | 246.65 | 246 | derpharmachemica.com |

Advanced Spectroscopic Techniques for Understanding Intermolecular Interactions

Advanced spectroscopic and analytical techniques are employed to gain a deeper understanding of the intermolecular interactions that govern the solid-state architecture and properties of this compound and its derivatives. These interactions, primarily hydrogen bonds, are crucial in determining crystal packing and biological activity.

Infrared spectroscopic studies have revealed that crystals of 4-amino-6-oxopyrimidine are dominated by infinite double hydrogen-bonded ribbons. researchgate.net This structural motif is a key feature of its solid-state assembly. The formation of these ribbons is supported by quantum chemical calculations, which provide a theoretical basis for the observed experimental data. researchgate.net

In more complex systems, such as O-benzenesulfonylated pyrimidines, single-crystal X-ray diffraction (SC-XRD) is a powerful technique for unambiguously determining the three-dimensional structure. nih.gov These studies, combined with Hirshfeld surface analysis, have shown that C–H···O, N–H···N, and C–H···C hydrogen bond interactions are the key contributors to the intermolecular stabilization within the crystal lattice. nih.govacs.org For instance, in the crystal structure of 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, molecules are connected into dimers forming R₂²(8) and R₂²(12) loop motifs through N–H···N and N–H···O hydrogen bonds. nih.gov

Theoretical methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to provide a more complete picture. nih.gov Natural Bond Orbital (NBO) analysis, for example, can be used to quantify the strength of intermolecular interactions. The combination of experimental techniques like FT-IR and computational analysis allows for a detailed characterization of the hydrogen-bonding network, which is essential for understanding the properties and behavior of these compounds. scispace.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties of 4-Amino-6-hydroxypyrimidine. These calculations provide a detailed picture of electron distribution and orbital energies, which are key to predicting the molecule's reactivity.

Studies on pyrimidine (B1678525) derivatives using DFT methods like B3LYP have been employed to optimize molecular geometries and calculate electronic characteristics. For instance, analysis of Mulliken charges, calculated via DFT, reveals the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. In the related 4-aminopyrimidine (B60600), calculations have shown how one-electron oxidation or reduction processes affect the charge distribution on the exocyclic and endocyclic nitrogen and carbon atoms.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical predictors of chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability; a smaller gap suggests higher reactivity. For derivatives like 2-amino-4,6-dimethoxypyrimidine, the HOMO-LUMO gap has been calculated to be around 4.5 eV, indicating moderate reactivity. Such computational data are invaluable for understanding the interaction mechanisms of this compound-based compounds at a molecular level.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of molecules over time. numberanalytics.com This technique simulates the movement of atoms and molecules, providing insights into how a compound like this compound and its derivatives might flex, rotate, and interact in a biological environment. numberanalytics.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to study how derivatives of this compound might interact with protein targets, providing a rationale for their observed biological activity.

Derivatives of this scaffold have been docked into the active sites of a variety of enzymes implicated in different diseases. These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.

| Target Protein | PDB ID | Key Interacting Residues | Reference |

| Carbonic Anhydrase II | 3IEO / 4COF | His64, His94, Gln92, Phe131, Leu198, Thr199, Thr200 | csic.es |

| A₃ Adenosine (B11128) Receptor | - | Not specified | researchgate.net |

| GABA A Receptor (GABAAR) | 4COF | Tyr157, Tyr205, Ala201 | csic.es |

| GABA Transaminase (GABAAT) | 1OHW | Not specified | csic.es |

| NMDA Receptor | 5TP9 | Tyr144, His273, Ile128, Pro129, Pro141, Val266, Thr242 | csic.es |

| Cyclooxygenase-2 (COX-2) | 1CVU | Not specified | researchgate.net |

| mt-DHFR | - | Not specified | mdpi.com |

For example, docking studies of 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide revealed its potential to bind to GABAAR, forming hydrophobic interactions with tyrosine and alanine (B10760859) residues. csic.es Similarly, this compound itself was identified as an inhibitor of human carbonic anhydrase II (hCA II). rjpbr.com These interaction studies are pivotal for structure-based drug design, allowing for the rational modification of the pyrimidine scaffold to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR studies are instrumental in predicting the activity of novel, unsynthesized compounds and in guiding the design of more potent molecules.

In one study, QSAR models were developed for a series of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives as A₃ adenosine receptor antagonists. researchgate.net These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties—to predict binding affinity. The predictive power of such models was validated by synthesizing new compounds whose experimental activities were in close agreement with the predicted values. researchgate.net

Another approach involves using software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structure of a compound. researchgate.net For certain 4-amino-2-hydroxy-pyrimidine-5-carbonitrile derivatives, PASS was used to predict potential antineoplastic activity. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Lead Optimization

In the process of drug discovery, it is crucial to assess the pharmacokinetic properties of a lead compound. In silico ADMET prediction tools offer a rapid evaluation of a molecule's likely absorption, distribution, metabolism, excretion, and toxicity profiles, helping to identify potential liabilities early on. frontiersin.org

For derivatives of this compound, various in silico tools have been employed for lead optimization. For instance, the SwissADME online tool has been used to calculate physicochemical properties, lipophilicity, water solubility, and other medicinal chemistry parameters for (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides. csic.es These predictions help evaluate the "drug-likeness" of the compounds. Such studies are often performed alongside molecular docking to provide a comprehensive profile of a potential drug candidate. csic.es The goal is to optimize the pyrimidine scaffold not only for high target affinity but also for favorable ADMET properties, which are essential for a compound to become a successful drug.

Tautomeric Equilibrium Analysis and Protonation States

This compound can exist in several tautomeric forms due to the migration of protons. The two primary forms are the hydroxy-amino form and the oxo-amino (or pyrimidinone) form. The equilibrium between these tautomers is crucial as it affects the molecule's hydrogen bonding capabilities, solubility, and ability to interact with biological targets.

Computational and spectroscopic studies have been conducted to understand this equilibrium. Infrared (IR) spectral analyses, supported by quantum chemical calculations, have been used to study the tautomers of 4-amino-6-oxopyrimidine. Research on the parent 4-hydroxypyrimidine (B43898) shows it exists predominantly in the lactam (keto) form rather than the lactim (hydroxyl) form in solution. The position of the tautomeric hydrogen has been found to favor the N1 position over the N3 position. The stability of these tautomers can be influenced by substituents on the pyrimidine ring and the solvent environment. For example, in the gas phase, 4-pyrimidone (the keto form of 4-hydroxypyrimidine) is slightly more stable than its enol counterpart.

Understanding the dominant tautomeric and protonation states under physiological pH is critical for accurately modeling ligand-protein interactions in docking and molecular dynamics studies.

Pharmacological and Biological Activity Research

Enzyme Inhibition Studies of 4-Amino-6-hydroxypyrimidine and its Analogues

Research into the effects of this compound and its analogues on human carbonic anhydrase (hCA) isozymes has identified notable inhibitory activity. A study investigating various pyrimidine (B1678525) derivatives found that this compound was a potent inhibitor of the hCA II isozyme, with a Kᵢ value of 1.867 ± 0.296 μM. nih.gov In the same study, a related analogue, 4-amino-5,6-dichloropyrimidine (B1324976), demonstrated strong inhibition of hCA I with a Kᵢ value of 0.201 ± 0.041 μM. nih.gov The inhibition of these zinc-containing metalloenzymes by such compounds is a subject of interest for various therapeutic areas. cymitquimica.com Further research into derivatives, such as N,N-dimethyl-4-(pyrimidin-2-yl)-piperazine-1-sulfonamide analogues, which possess a 2-amino-5-hydroxy-1,3-pyrimidine group, has also been conducted to explore their potential as free radical scavengers and chelating agents. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isozymes by this compound and Analogues

| Compound | Isozyme | Kᵢ (μM) |

|---|---|---|

| This compound | hCA II | 1.867 ± 0.296 |

| 4-Amino-5,6-dichloropyrimidine | hCA I | 0.201 ± 0.041 |

| 4-Amino-2-chloropyrimidine (B189420) | hCA I | 0.884 ± 0.152 |

| 4-Amino-2-chloropyrimidine | hCA II | 3.913 ± 0.501 |

Data sourced from a study on pyrimidine derivatives as multifunctional inhibitors. nih.gov

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. Studies have shown that pyrimidine derivatives can act as effective inhibitors of these enzymes. For instance, this compound and its analogues have been evaluated for their anticholinesterase activity. nih.gov One study revealed that while 4-amino-5,6-dichloropyrimidine was a potent inhibitor of AChE (Kᵢ = 0.099 ± 0.008 μM), 4-amino-2-chloropyrimidine was the most effective against BChE (Kᵢ = 1.324 ± 0.273 μM) among the tested pyrimidines. nih.gov These findings suggest that the pyrimidine scaffold is a promising starting point for the development of multi-target inhibitors for neurodegenerative disorders. nih.gov

Table 2: Inhibition of Cholinesterases by this compound Analogues

| Compound | Enzyme | Kᵢ (μM) |

|---|---|---|

| 4-Amino-5,6-dichloropyrimidine | AChE | 0.099 ± 0.008 |

| 4-Amino-2-chloropyrimidine | BChE | 1.324 ± 0.273 |

| This compound | AChE | 0.241 ± 0.033 |

| This compound | BChE | 3.418 ± 0.615 |

Data from research on pyrimidine derivatives for neurodegenerative disease applications. nih.gov

This compound, often referred to as 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), is a recognized inhibitor of GTP cyclohydrolase I (GTPCH). researchgate.netgoogle.comnih.gov This enzyme is the rate-limiting step in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for nitric oxide synthases (NOS). oup.comnih.gov By inhibiting GTPCH, DAHP effectively blocks the synthesis of BH4 and can suppress the production of nitric oxide (NO). google.comoup.com The inhibitory mechanism of DAHP on GTPCH is complex; it can act through dual mechanisms. At lower concentrations, it mimics BH4 and utilizes the GTPCH feedback regulatory protein (GFRP) for an indirect inhibitory effect. researchgate.netekb.eg At higher concentrations, it directly competes with the substrate GTP. researchgate.net This makes DAHP a valuable research tool to investigate the role of de novo BH4 synthesis in various biological systems. researchgate.netoup.com

The anti-inflammatory potential of pyrimidine derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. acs.org Research has demonstrated that pyrimidine-based compounds can suppress the activity of both COX-1 and COX-2. acs.org For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit COX enzymes, thereby reducing the generation of prostaglandin (B15479496) E₂. acs.org In one study, specific pyrimidine derivatives, L1 and L2, exhibited high selectivity towards COX-2 inhibition, with performance comparable to the established drug meloxicam. These compounds also demonstrated antioxidant properties by reducing ROS levels in an inflammatory cell model. The inhibition of COX-2 is a particularly attractive target for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Table 3: COX Inhibition by Pyrimidine Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives (3a, 3b, 4b, 4d) | COX-1/COX-2 | Suppressed enzyme activity | acs.org |

| Pyrimidine derivatives L1 and L2 | COX-2 | High selectivity, comparable to meloxicam |

This table summarizes findings on the anti-inflammatory potential of pyrimidine analogues through COX inhibition.

The investigation of pyrimidine analogues has extended to their potential as inhibitors of DNA polymerases. While direct studies on this compound are scarce, research on related structures indicates that modifications to the pyrimidine ring can lead to inhibitory activity against DNA polymerase III. researchgate.net For instance, pyrazolo[3,4-d]pyrimidine-based compounds have been designed as inhibitors of Staphylococcus aureus DNA polymerase III. The mechanism of inhibition often involves the pyrimidine ring mimicking natural bases to interact with the DNA template, while other parts of the molecule bind to the enzyme. researchgate.net Additionally, some pyrimidine nucleotide analogues that lack the 2-keto group have been found to be strong inhibitors of Taq polymerase and the Klenow fragment of E. coli DNA polymerase I, not by acting as chain terminators, but likely by preventing the proper conformational changes in the enzyme. acs.org

p38α MAP Kinases Inhibition for Anticancer Research

The p38 mitogen-activated protein (MAP) kinases are crucial in regulating the production of pro-inflammatory cytokines and are implicated in processes like cancer and apoptosis. uni-tuebingen.de Consequently, inhibiting p38α MAP kinase is a significant strategy in anticancer research. uni-tuebingen.denih.govresearchgate.net In this context, derivatives of this compound have been investigated as potential inhibitors.

One study focused on a 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide derivative, which was identified as a drug target for p38α MAP Kinases through graph theoretical analysis. nih.gov Subsequent in-silico modeling and in-vitro testing confirmed its potential as a potent p38α inhibitor. nih.gov The research further involved formulating the optimized derivative into nanoparticles to assess its anticancer activity against the MCF7 breast cancer cell line, which demonstrated positive results. nih.gov Proteomics data indicated that the compound's mechanism of action involves the alteration of cancer-related regulatory pathways. nih.gov

Antimicrobial and Antifungal Investigations

The pyrimidine scaffold is a cornerstone in the development of agents targeting microbial and fungal pathogens. Derivatives of this compound have been a particular focus of this research. For instance, 4-amino-6-hydroxy-2-mercaptopyrimidine is a known precursor for synthesizing compounds with antibacterial and antifungal properties. researchgate.net

Studies have shown that certain derivatives can effectively inhibit bacterial growth, suggesting their potential in antibiotic development. smolecule.comcymitquimica.com For example, 2-methyl-4-amino-6-oxypyrimidine, a pyrimidine derivative, was found to enhance the efficacy of tobramycin (B1681333) therapy in mice with Staphylococcus infections under immunosuppressed conditions, increasing survival rates and lifespan. nih.gov Furthermore, thermal condensation of 2,4-diamino-5-bromo-6-hydroxypyrimidine with specific aniline (B41778) derivatives resulted in pyrimidothiazine compounds that exhibited antimicrobial and antifungal activity comparable to chloramphenicol (B1208) and terbinafine. ekb.eg Other research has explored derivatives like 5-aryl-6-hydroxypyrimidine-2,4(1H,3H)-dione, which show activity against E. coli and S. aureus. The versatility of the core structure also allows for its use in creating agricultural fungicides and bactericides. smolecule.com

Antiviral and Anticancer Research

This compound serves as a critical building block and intermediate in the synthesis of a wide array of pharmaceuticals, most notably antiviral and anticancer agents. chemimpex.comchemimpex.com Its structural framework is integral to the development of nucleoside analogs and other biologically active molecules designed to interfere with viral replication and tumor proliferation. chemimpex.comlookchem.com

Antiviral Activity: The compound is a precursor in the synthesis of molecules with potential antiviral applications. researchgate.netchemimpex.com Derivatives such as 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine are key intermediates in developing nucleoside analogs intended as antiviral drugs, studied for their ability to inhibit viral DNA and RNA synthesis. lookchem.com Substituted this compound derivatives have been investigated as O-alkylated acyclic phosphonate (B1237965) nucleosides. nih.gov For example, a 5-methyl derivative demonstrated significant in vitro activity against HIV and Moloney murine sarcoma virus. nih.gov A series of novel 7-aminooxazolo[5,4-d]pyrimidines, synthesized from a pyrimidine starting block, were tested for antiviral activity, with some compounds showing significant inhibition of human herpes virus type-1 (HHV-1) replication. mdpi.com

Anticancer Activity: The pyrimidine nucleus is a common scaffold in anticancer drug design. scirp.org Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. smolecule.com For instance, certain derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate exhibited good antitumor activity against human leukemia cell lines (K562 and CEM). scirp.orgoalib.com A compound with a para-chloro substitution showed an IC50 value of 14.0 μM against the K562 cell line. oalib.com Similarly, 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives were synthesized and screened for antiproliferative activity, with two compounds showing the most potent effects on HepG2 liver cancer cells. nih.gov Software-based predictions also suggest that certain 4-amino-6-(substituted aryl)-2-hydroxy-pyrimidine-5-carbonitrile derivatives could be active as antineoplastic agents. researchgate.net

| Derivative | Target Cell Line | Activity/Result | Reference |

|---|---|---|---|

| Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivative (with para-chloro substitution) | K562 (Human Leukemia) | IC50: 14.0 μM | oalib.com |

| Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivative (with meta-dichloro substitution) | K562 (Human Leukemia) | IC50: 15.0 μM | oalib.com |

| 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives (Compounds 4j, 4k) | HepG2 (Liver Cancer) | Potent anti-proliferative effects noted. | nih.govnih.gov |

| 7-aminooxazolo[5,4-d]pyrimidine derivative (SCM9) | HT-29 (Colon Cancer) | 30% growth inhibition at 12.5 μM. | mdpi.com |

| 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide nanoparticles | MCF7 (Breast Cancer) | Exhibited good anticancer activity. | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Derivatives of pyrimidine are recognized for their potential to modulate inflammatory and immune responses. mdpi.com Research into this compound derivatives has uncovered promising activities in this area. Substituted 2-amino-5-hydroxy-4-methylpyrimidines have been identified as inhibitors of leukotriene synthesis, making them useful for treating inflammatory diseases. google.com

In the realm of immunomodulation, studies on related heterocyclic systems have shown that the core structure is conducive to this activity. mdpi.com A study on 2-methyl-4-amino-6-oxypyrimidine in immunosuppressed mice demonstrated its ability to enhance the efficacy of antibiotic treatment, suggesting an interaction with the host immune response. nih.gov Additionally, certain 7-aminooxazolo[5,4-d]pyrimidine derivatives, synthesized from a pyrimidine base, were found to have immunoregulatory effects, including the strong inhibition of lymphocyte proliferation and moderate suppression of tumor necrosis factor-alpha (TNF-α) production. mdpi.com Some derivatives of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine are also suggested to modulate immune responses, which could be beneficial in treating autoimmune diseases. smolecule.com

Anticonvulsant Activity Profiling and Mechanism Exploration

The search for novel anticonvulsant agents has led researchers to explore various heterocyclic compounds, including derivatives of this compound. medipol.edu.tr A targeted study involved the synthesis of (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides as potential anticonvulsants. medipol.edu.tr

Screening of these compounds in a pentylenetetrazole-induced seizure model in rats identified 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide as a lead compound. This compound prevented lethality, decreased the number and severity of seizures, and prolonged the latency period. medipol.edu.tr Molecular docking studies suggested that the anticonvulsant action of this lead compound might be mediated through its affinity for GABAA, GABAAT, Carbonic Anhydrase II, and NMDA receptors. medipol.edu.tr Furthermore, reviews of pyrimidine-5-carbonitrile derivatives indicate that this class of compounds also possesses anticonvulsant activity. ekb.eg

Antioxidant Activity Evaluation and Radical Scavenging Assays

Oxidative stress is implicated in numerous diseases, making the development of antioxidant compounds a key research area. Several derivatives of this compound have been evaluated for their ability to scavenge free radicals and act as antioxidants. nih.govnih.gov

For example, 4-Hydroxy-2,5,6-triaminopyrimidine sulfate (B86663) salt is noted for possessing antioxidant activity. scbt.com More extensive studies have been conducted on 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives. nih.govnih.govresearchgate.netrsc.org These compounds were assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net Several of these derivatives exhibited excellent potency, in some cases greater than the standard antioxidant, ascorbic acid. nih.govnih.govresearchgate.net Specifically, compounds with electron-donating groups at the para position of a phenyl ring showed the most significant scavenging activities. nih.gov This suggests the potential of the pyrimidine scaffold in mitigating oxidative stress-related cell damage. smolecule.com

| Derivative | Assay | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound 4e (derivative of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione) | ABTS | 66.62 ± 0.87 | nih.gov |

| DPPH | 09.25 ± 0.76 | nih.gov | |

| Compound 4j (derivative of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione) | ABTS | 66.02 ± 0.85 | nih.gov |

| DPPH | 04.19 ± 0.56 | nih.gov | |

| Compound 4o (derivative of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione) | ABTS | 64.87 ± 1.34 | nih.gov |

| DPPH | 03.58 ± 0.52 | nih.gov | |

| Ascorbic Acid (Standard) | ABTS | 67.2 ± 0.98 | nih.gov |

| DPPH | 12.65 ± 0.84 | nih.gov |

Biochemical Pathway Modulation and Metabolite Research

This compound and its derivatives serve as valuable tools in biochemical research for studying enzyme activity and metabolic pathways, offering insights into cellular processes and potential therapeutic targets. chemimpex.com

A significant finding is that 2,4-Diamino-6-hydroxypyrimidine acts as a competitive inhibitor of GTP cyclohydrolase I (GCH-I). scbt.com This enzyme is critical for the initial step of tetrahydrobiopterin (BH4) biosynthesis. By inhibiting GCH-I, the compound can modulate pathways dependent on BH4, a vital cofactor for enzymes like nitric oxide synthase (NOS) and those involved in neurotransmitter synthesis. scbt.com Its role as a building block in nucleic acid metabolism is also a key area of research. scbt.com

Furthermore, derivatives are being explored for their ability to inhibit other specific enzymes. smolecule.comsmolecule.com For instance, pyrimidine derivatives have been investigated as inhibitors of cholinesterases (AChE, BChE) and carbonic anhydrases (hCAI, hCAII), enzymes relevant to neurodegenerative diseases. nih.gov In one study, this compound showed an inhibitory constant (Ki) of 1.867 ± 0.296 μM against hCA II. nih.gov The ability of these compounds to interact with and modulate key biochemical pathways underscores their importance in metabolite research and drug discovery.

Role in Purine (B94841) Biosynthesis and Metabolite Derivations

This compound serves as a fundamental precursor in the chemical synthesis of purines, a class of nitrogen-containing heterocyclic compounds essential for numerous biological processes. One of the notable methods is the Traube purine synthesis, which utilizes this compound or its analogue, 4,6-diaminopyrimidine, as a starting material. researchgate.net This process involves the introduction of an amino group at the 5-position of the pyrimidine ring through nitrosation and subsequent reduction. The resulting intermediate is then cyclized, typically using formic acid, to form the fused imidazole (B134444) ring, yielding a purine derivative. researchgate.netnih.gov

This synthetic pathway allows for the creation of various biologically significant purines. For instance, this compound is a key intermediate in the synthesis of hypoxanthine (B114508) (6-oxypurine). ekb.eg Hypoxanthine, in turn, is a crucial molecule that can be further metabolized or utilized in the synthesis of other purines like adenine (B156593) and guanine, which are core components of nucleic acids. nih.gov Beyond its role in forming the building blocks of DNA and RNA, hypoxanthine derived from this process is also employed as a raw material for certain medicaments and as a flavoring agent in foods. ekb.eg The Traube synthesis is also adaptable for producing other purine analogs, including xanthine (B1682287) and isoguanine. researchgate.net

While the de novo biosynthesis of purines within organisms is a complex, multi-step enzymatic pathway starting from simpler molecules like glycine, glutamine, and aspartate, chemical syntheses like the Traube method provide researchers with valuable tools to create specific purine derivatives for pharmacological and biological research. researchgate.netnih.gov

Influence on Cellular Processes and Metabolic Pathways

The this compound scaffold and its derivatives are recognized for their ability to interact with and modulate various cellular processes and metabolic pathways. A closely related compound, 2,4-diamino-6-hydroxypyrimidine (DAHP), is a well-documented inhibitor of GTP cyclohydrolase I (GCH1). d-nb.infonih.gov This enzyme catalyzes the rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases (NOS). nih.gov By inhibiting GCH1, DAHP can effectively block the production of nitric oxide (NO) in different cell types and regulate pathways dependent on BH4, such as the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. d-nb.infonih.gov

Furthermore, the modulation of tryptophan metabolism has been linked to derivatives of diaminohydroxypyrimidine. Tryptophan metabolism is a critical pathway that influences immune responses. Inhibition of GCH1 by 2,4-diamino-6-hydroxypyrimidine has been shown to block the activity of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan catabolism. ebi.ac.uk This inhibition can halt tumor growth and enhance the efficacy of cancer immunotherapies, highlighting the influence of pyrimidine derivatives on complex cellular signaling and immune regulation pathways. ebi.ac.uk

Derivatives of this compound have also been investigated for a range of other biological activities. For example, various substituted pyrimidines exhibit antibacterial, antifungal, antiviral, and antitumor properties, suggesting their interaction with fundamental cellular machinery in both prokaryotic and eukaryotic cells. nih.gov The core pyrimidine structure serves as a versatile scaffold for developing inhibitors of various enzymes and modulators of cellular pathways.

Structure-Activity Relationship (SAR) Analysis in Biological Systems

The biological activity of compounds containing the this compound core is highly dependent on the nature and position of substituents on the pyrimidine ring. Structure-Activity Relationship (SAR) analyses have been conducted in various studies to optimize the potency and selectivity of these derivatives for specific biological targets.

Adenosine (B11128) Receptor Antagonists:

Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been extensively studied as antagonists for the A₃ adenosine receptor (A₃AR), a target for inflammatory diseases and cancer. SAR studies revealed that modifications at the 2-mercapto, 4-amino, and 6-hydroxy positions are critical for affinity and selectivity. researchgate.netnih.gov

Key findings from these studies include:

Substitution at the 2-position: Alkylation of the sulfur atom with various groups significantly impacts activity. A propyl group (n-C₃H₇) was found to be favorable.

Substitution at the 6-position: Replacing the hydroxyl group with a substituted benzyloxy group, such as a 4-chlorobenzyloxy moiety, enhanced potency. nih.gov

Substitution at the 4-position: Acylation of the amino group, for instance with an acetyl group (forming an acetamide), was beneficial for high affinity. researchgate.net

This systematic optimization led to the identification of compound 5m (see table below), which demonstrated a high affinity (Ki of 3.5 nM) and selectivity for the human A₃AR over other adenosine receptor subtypes. nih.govgoogle.com

| Compound | R (at S-2) | R' (at O-6) | R'' (at N-4) | A₃AR Affinity (Ki, nM) |

|---|---|---|---|---|

| Parent Scaffold | H | H | H | Low Activity |

| 5m | n-C₃H₇ | 4-ClC₆H₄CH₂ | CH₃CO | 3.5 nih.govgoogle.com |

Enzyme Inhibitors:

The this compound scaffold has been explored for its potential as an enzyme inhibitor for various targets, including carbonic anhydrases (CAs) and cholinesterases (ChEs), which are implicated in Alzheimer's disease. A study on a series of pyrimidine derivatives showed that this compound itself was a potent inhibitor of human carbonic anhydrase II (hCA II) with a Ki value of 1.867 µM. The SAR in this series indicated that the substitution pattern on the pyrimidine ring dictates the inhibitory potency and selectivity against different enzyme isoforms. For example, the addition of chloro substituents (as in 4-amino-5,6-dichloropyrimidine) resulted in potent inhibition of hCA I and Acetylcholinesterase (AChE).

Another study focused on a novel hydroxy-pyrimidine scaffold as a histone deacetylase (HDAC) inhibitor. The initial SAR study highlighted that the hydroxyl group on the pyrimidine ring was essential for activity. ebi.ac.uk Replacing the pyrimidine with a phenyl group led to a loss of activity, underscoring the importance of the heterocyclic core. ebi.ac.uk

| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | AChE (Ki, µM) | BChE (Ki, µM) |

|---|---|---|---|---|

| This compound | 0.884 ± 0.151 | 1.867 ± 0.296 | 0.241 ± 0.032 | 3.418 ± 0.612 |

| 4-Amino-5,6-dichloropyrimidine | 0.201 ± 0.041 | 3.913 ± 0.551 | 0.099 ± 0.008 | 2.536 ± 0.417 |

These examples demonstrate that the this compound core is a privileged scaffold in medicinal chemistry. Its biological activity can be finely tuned through specific substitutions, allowing for the development of potent and selective modulators of various biological systems.

Applications in Advanced Materials Science and Other Research Domains

Development of Novel Materials (e.g., polymers, coatings)

The distinct chemical properties of 4-Amino-6-hydroxypyrimidine make it a compound of interest in the field of materials science, particularly in the creation of new polymers and coatings. chemimpex.com Researchers are exploring its potential to enhance the performance of materials. chemimpex.com Its structure allows it to be incorporated into polymer chains, potentially imparting desirable characteristics such as thermal stability, altered electronic properties, or specific surface functionalities.

The synthesis of novel poly(azomethine-urethane) polymers based on pyrimidine (B1678525) derivatives has been a subject of research. For instance, a study detailed the synthesis of a poly(azomethine-urethane) derived from 2,4-diamino-6-hydroxypyrimidine (B22253). researchgate.net These types of polymers are investigated for their unique photoluminescence characteristics. researchgate.net The development of such polymers showcases the role of pyrimidine derivatives in creating materials with specific optical and electronic properties.

Furthermore, the general class of 4-hydroxypyrimidines is recognized as a useful starting material for various functional molecules, including those used in the development of polymers. google.com The ability to modify the pyrimidine ring allows for the fine-tuning of the properties of the resulting polymers and coatings.

Nanoparticle Formulation and Characterization for Targeted Research

In the realm of nanotechnology, this compound and its derivatives are being investigated for their role in the formulation and stabilization of nanoparticles for targeted research applications. chemimpex.comnih.govnih.gov

One area of study involves the use of pyrimidine derivatives to create stabilized gold nanoparticles (AuNPs). For example, 4-amino-6-hydroxy-2-mercaptopyrimidine has been used to stabilize AuNPs. researchgate.net The amine groups in the pyrimidine derivative can generate electrostatic repulsion between the surfaces of adjacent nanoparticles, preventing aggregation. researchgate.net The stability of these nanoparticles can be influenced by factors such as pH. researchgate.net Such stabilized nanoparticles are being explored for their electrocatalytic applications. researchgate.net

Derivatives of this compound have also been formulated as nanoparticles to evaluate their potential in biomedical research. In one study, a 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide derivative was formulated into nanoparticles to assess its anticancer activity. nih.gov This research highlights the use of pyrimidine-based nanoparticles in exploring new therapeutic strategies. Another study focused on the in silico modeling and formulation of 4-(substituted benzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide nanoparticles for their potential in wound healing. nih.gov The results indicated that the nanoparticle formulation showed significant wound healing activity in preclinical models. nih.gov

These studies underscore the importance of pyrimidine derivatives in creating novel nanoparticle systems for targeted research, including drug delivery and diagnostics.

Advanced Agricultural Chemical Research (e.g., herbicides, fungicides)

This compound serves as a key building block in the synthesis of various agrochemicals, including herbicides and fungicides. chemimpex.comchemimpex.com Its chemical structure allows for the creation of molecules that can target specific metabolic pathways in plants and fungi, contributing to crop protection and improved yields. chemimpex.com

The compound is utilized in the formulation of herbicides. chemimpex.com By acting as a precursor, it enables the development of active ingredients that can effectively control weed growth. The versatility of the pyrimidine core allows for the synthesis of a diverse range of herbicidal compounds.

In addition to herbicides, this compound and its derivatives are used in the development of fungicides. chemimpex.comchemimpex.com For instance, a related compound, 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, is being explored for its potential in developing agricultural fungicides due to its antimicrobial properties. smolecule.com The broader class of 4-hydroxypyrimidines are known starting materials for agricultural chemicals. google.com Research into pyrimidine derivatives continues to be an active area for discovering new and effective crop protection agents. google.com

Diagnostic Agent Synthesis and Application in Biochemical Assays

The synthesis of diagnostic agents and their use in biochemical assays is another significant application of this compound. chemimpex.com Its ability to be incorporated into larger molecules makes it a valuable component in the design of probes and labels for detecting specific biological molecules or activities.